

# Physical and chemical properties of 4-(3-Formylphenyl)phenol

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## Compound of Interest

Compound Name: 4-(3-Formylphenyl)phenol

Cat. No.: B112415

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## An In-depth Technical Guide to 4-(3-Formylphenyl)phenol

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of **4-(3-Formylphenyl)phenol** (CAS No. 283147-95-5). While specific experimental data for this compound is limited in publicly accessible literature, this document compiles available information and presents theoretical and extrapolated data based on the well-established chemistry of phenols and biphenyls. This guide includes a summary of its physicochemical properties, a detailed plausible synthesis protocol via Suzuki coupling, expected spectral characteristics for identification, and a discussion of its potential biological significance in the context of related phenolic compounds.

### Physical and Chemical Properties

**4-(3-Formylphenyl)phenol**, also known as 3'-formyl-[1,1'-biphenyl]-4-ol, is a bifunctional organic compound containing both a phenol and a benzaldehyde moiety.<sup>[1]</sup> Its structure suggests a potential for hydrogen bonding and moderate polarity. While specific experimentally determined physical properties such as melting and boiling points are not readily available, estimations can be made based on structurally similar compounds like 4-phenylphenol. A

Safety Data Sheet (SDS) indicates that the compound is considered harmful if swallowed and causes skin and eye irritation, with the chemical, physical, and toxicological properties not yet fully investigated.<sup>[2]</sup>

Table 1: Physical and Chemical Properties of **4-(3-Formylphenyl)phenol**

Property	Value	Source/Comment
IUPAC Name	4-(3-Formylphenyl)phenol	---
Synonyms	3'-formyl-[1,1'-biphenyl]-4-ol, 3-(4-hydroxyphenyl)benzaldehyde	[1]
CAS Number	283147-95-5	[1]
Molecular Formula	C <sub>13</sub> H <sub>10</sub> O <sub>2</sub>	[1]
Molecular Weight	198.22 g/mol	[1]
Appearance	Expected to be a solid at room temperature.	Based on analogous compounds.
Melting Point	Not available.	---
Boiling Point	Not available.	---
Solubility	Expected to be soluble in organic solvents like methanol, ethanol, acetone, and DMSO. Limited solubility in water.	Based on the properties of phenols and biphenyls.
pKa	Not available.	Expected to be weakly acidic due to the phenolic hydroxyl group.

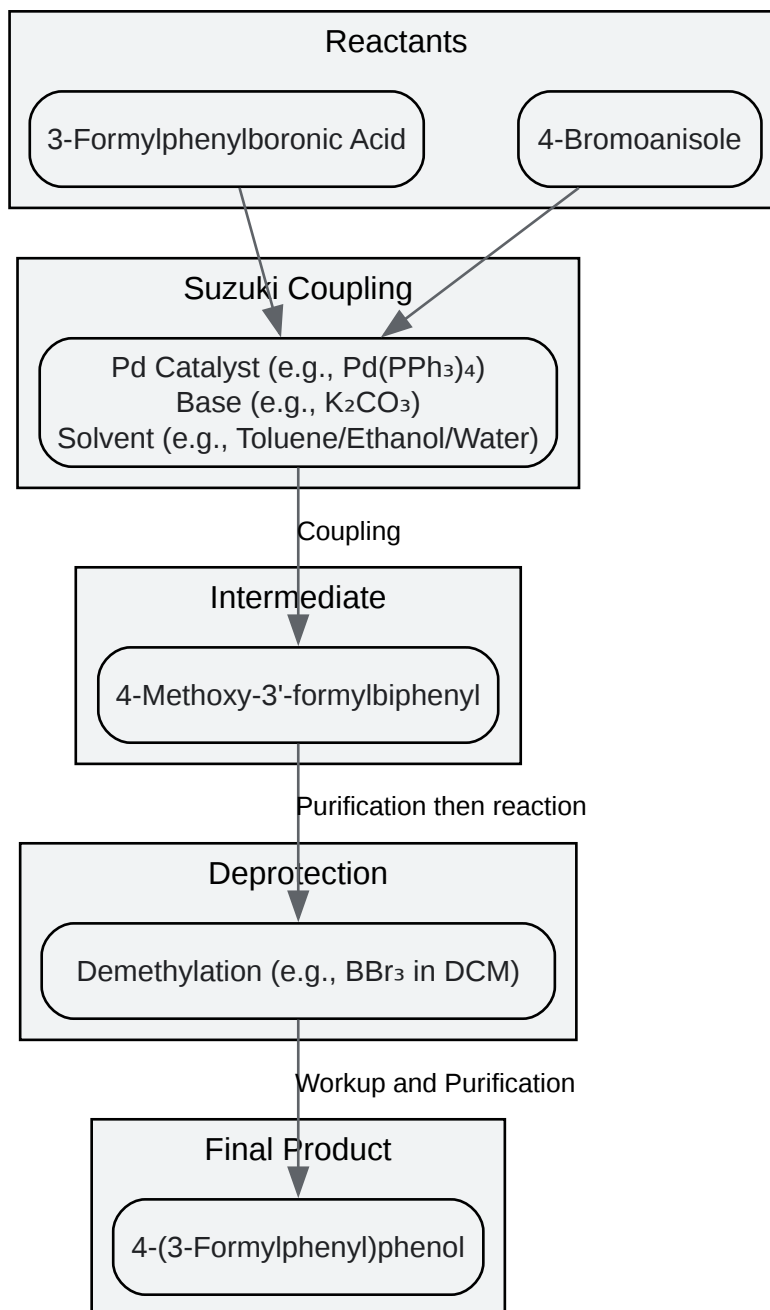
## Synthesis and Experimental Protocols

A plausible and efficient method for the synthesis of **4-(3-Formylphenyl)phenol** is the Suzuki-Miyaura cross-coupling reaction. This widely used reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium complex.

In this case, the coupling would occur between 3-formylphenylboronic acid and a protected 4-halophenol (e.g., 4-bromoanisole), followed by deprotection of the hydroxyl group.

## Proposed Synthesis Workflow

## Proposed Synthesis of 4-(3-Formylphenyl)phenol via Suzuki Coupling

[Click to download full resolution via product page](#)Caption: Proposed Suzuki coupling workflow for the synthesis of **4-(3-Formylphenyl)phenol**.

## Detailed Experimental Protocol: Suzuki Coupling

- **Reaction Setup:** To a round-bottom flask, add 3-formylphenylboronic acid (1.0 eq.), 4-bromoanisole (1.0 eq.), a palladium catalyst such as  $\text{Pd}(\text{PPh}_3)_4$  (0.05 eq.), and a base such as potassium carbonate (2.0 eq.).
- **Solvent Addition:** Add a degassed solvent mixture, for example, a 2:1:1 mixture of toluene, ethanol, and water.
- **Reaction Execution:** Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by thin-layer chromatography (TLC).
- **Workup:** Upon completion, cool the reaction mixture to room temperature and add water. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- **Purification of Intermediate:** Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the intermediate, 4-methoxy-3'-formylbiphenyl.
- **Deprotection:** Dissolve the purified intermediate in a dry solvent like dichloromethane (DCM) under an inert atmosphere and cool to 0°C. Add a demethylating agent such as boron tribromide ( $\text{BBr}_3$ ) dropwise.
- **Final Workup and Purification:** After the reaction is complete, quench the reaction with methanol and then water. Extract the product with an organic solvent, wash, dry, and concentrate. Purify the final product, **4-(3-Formylphenyl)phenol**, by column chromatography or recrystallization.

## Spectroscopic Characterization

The identity and purity of **4-(3-Formylphenyl)phenol** would be confirmed using standard spectroscopic techniques. The expected spectral data are summarized below.

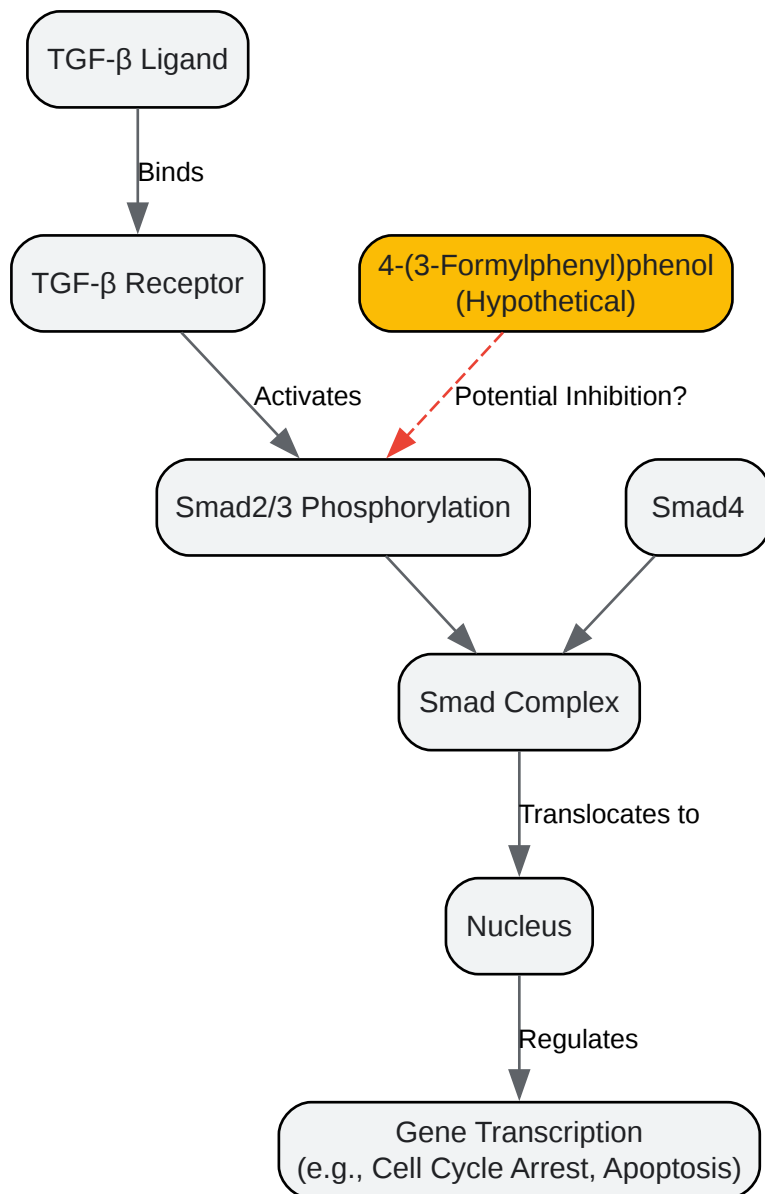
Table 2: Expected Spectroscopic Data for **4-(3-Formylphenyl)phenol**

Technique	Expected Features
$^1\text{H}$ NMR	- A singlet for the aldehyde proton (~9.9-10.1 ppm).- A singlet for the phenolic hydroxyl proton (variable, ~5-10 ppm, depending on solvent and concentration).- Aromatic protons in the range of ~6.8-8.0 ppm, showing characteristic splitting patterns for the 1,4-disubstituted and 1,3-disubstituted phenyl rings.
$^{13}\text{C}$ NMR	- A signal for the aldehyde carbonyl carbon (~190-195 ppm).- Signals for the aromatic carbons (~115-160 ppm), including the carbon bearing the hydroxyl group (~155-160 ppm) and the carbon bearing the formyl group.
IR Spectroscopy	- A broad absorption band for the phenolic O-H stretch (~3200-3600 $\text{cm}^{-1}$ ).- A sharp absorption band for the aldehyde C=O stretch (~1690-1715 $\text{cm}^{-1}$ ).- C-H stretching for aromatic protons (~3000-3100 $\text{cm}^{-1}$ ).- C=C stretching for the aromatic rings (~1450-1600 $\text{cm}^{-1}$ ).- C-O stretching for the phenol (~1200-1260 $\text{cm}^{-1}$ ).
Mass Spectrometry	- A molecular ion peak ( $\text{M}^+$ ) corresponding to the molecular weight of 198.22 g/mol .- Characteristic fragmentation patterns, including the loss of the formyl group (CHO).

## Potential Biological Significance and Signaling Pathways

While no specific biological studies on **4-(3-Formylphenyl)phenol** have been identified, the structural motifs of phenol and biphenyl are present in many biologically active molecules. Phenolic compounds are well-known for their antioxidant, anti-inflammatory, and anticancer activities.[3][4] The biphenyl scaffold is also a common feature in various pharmaceutical agents.

Given its structure, **4-(3-Formylphenyl)phenol** could potentially interact with various biological targets. For instance, phenolic compounds are known to modulate signaling pathways involved in cellular stress responses and inflammation. One such pathway is the Phenylpropanoid Pathway, which is involved in the biosynthesis of a wide variety of phenolic compounds in plants that have roles in defense against pathogens and other stresses. In human cells, phenolic compounds have been shown to influence pathways like the TGF- $\beta$  signaling pathway.

Potential Modulation of TGF- $\beta$  Signaling by a Phenolic Compound[Click to download full resolution via product page](#)

Caption: Hypothetical modulation of the TGF- $\beta$  signaling pathway by **4-(3-Formylphenyl)phenol**.



Further research is required to determine the specific biological activities and mechanisms of action of **4-(3-Formylphenyl)phenol**. Its bifunctional nature makes it an interesting candidate for studies in medicinal chemistry and drug discovery, potentially as a building block for more complex molecules or as a standalone therapeutic agent.

## Conclusion

**4-(3-Formylphenyl)phenol** is a readily synthesizable organic compound with potential for further investigation in materials science and medicinal chemistry. This guide provides a foundational understanding of its properties and a framework for its synthesis and characterization. The lack of extensive experimental data in the current literature highlights an opportunity for new research to fully elucidate the physical, chemical, and biological characteristics of this compound.

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## References

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- 2. Organic Syntheses Procedure [orgsyn.org]
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